molecular formula C24H34N2O B5202888 1-benzyl-4-[4-(hexyloxy)benzyl]piperazine

1-benzyl-4-[4-(hexyloxy)benzyl]piperazine

Cat. No. B5202888
M. Wt: 366.5 g/mol
InChI Key: SHGDXYQJQIQFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[4-(hexyloxy)benzyl]piperazine, also known as BHBP, is a piperazine-based compound that has been widely studied for its potential use in scientific research. BHBP is a synthetic compound that is structurally similar to other piperazine-based compounds, such as MDMA and MDA, which are known for their psychoactive effects. However, BHBP does not have any known psychoactive effects and is primarily used for research purposes.

Mechanism of Action

1-benzyl-4-[4-(hexyloxy)benzyl]piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This results in an increase in the extracellular concentration of serotonin, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the extracellular concentration of serotonin, an increase in the firing rate of serotonergic neurons, and an increase in the release of dopamine. These effects can have various implications for the study of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-[4-(hexyloxy)benzyl]piperazine in lab experiments is that it has a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the serotonin transporter in various physiological and pathological conditions. However, one limitation of using this compound is that it is a synthetic compound and may not accurately represent the effects of naturally occurring compounds.

Future Directions

There are many potential future directions for the study of 1-benzyl-4-[4-(hexyloxy)benzyl]piperazine. One direction is to further investigate the biochemical and physiological effects of this compound and its potential use in the treatment of neurological and psychiatric disorders. Another direction is to develop new synthetic compounds based on this compound that may have improved efficacy and fewer side effects. Additionally, this compound could be used as a tool for studying the role of the serotonin transporter in various physiological and pathological conditions.
In conclusion, this compound is a piperazine-based compound that has been widely studied for its potential use in scientific research. This compound has a high affinity for the serotonin transporter and has various biochemical and physiological effects that can have implications for the study of neurological and psychiatric disorders. While there are limitations to using synthetic compounds, this compound has the potential to be a useful tool for studying the role of the serotonin transporter in various physiological and pathological conditions. Further research is needed to fully understand the potential applications of this compound and its derivatives.

Synthesis Methods

The synthesis of 1-benzyl-4-[4-(hexyloxy)benzyl]piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of benzyl chloride with piperazine to form N-benzylpiperazine. This is followed by the reaction of N-benzylpiperazine with 4-bromobenzyl alcohol to form 4-(benzylamino)benzyl alcohol. The final step involves the reaction of 4-(benzylamino)benzyl alcohol with 1-bromo-6-hexanol to form this compound.

Scientific Research Applications

1-benzyl-4-[4-(hexyloxy)benzyl]piperazine has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where this compound has been shown to have an affinity for the serotonin transporter. This makes this compound a potential tool for studying the role of the serotonin transporter in various physiological and pathological conditions.

properties

IUPAC Name

1-benzyl-4-[(4-hexoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c1-2-3-4-8-19-27-24-13-11-23(12-14-24)21-26-17-15-25(16-18-26)20-22-9-6-5-7-10-22/h5-7,9-14H,2-4,8,15-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGDXYQJQIQFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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